An In-depth Technical Guide to the Physicochemical Properties of 2,6-Dimethoxyisonicotinic Acid
An In-depth Technical Guide to the Physicochemical Properties of 2,6-Dimethoxyisonicotinic Acid
A Note to the Researcher: Initial inquiries for the physicochemical properties of 2,5-Dimethoxyisonicotinic acid did not yield specific experimental data within publicly accessible chemical databases and scientific literature. However, substantial information is available for the isomeric compound, 2,6-Dimethoxyisonicotinic acid (CAS RN: 6274-82-4) . This guide provides a comprehensive overview of the latter, a compound of significant interest in pharmaceutical and agrochemical research. It is plausible that the intended compound of interest is the 2,6-isomer due to its prevalence in research and commercial availability.
Introduction: A Versatile Heterocyclic Building Block
2,6-Dimethoxyisonicotinic acid, also known as 2,6-dimethoxypyridine-4-carboxylic acid, is a heterocyclic compound derived from isonicotinic acid.[1] Its structure, featuring a pyridine ring substituted with two methoxy groups and a carboxylic acid group, makes it a valuable intermediate in the synthesis of more complex molecules.[1] This compound serves as a critical building block in the development of novel pharmaceuticals, with potential applications as an anti-tumor and anti-inflammatory agent, and in the agrochemical industry for creating effective and environmentally conscious pesticides.[1] Its utility in medicinal chemistry stems from its unique structural features that allow for functionalization and modification, paving the way for the design of new bioactive compounds.[1]
Chemical and Physical Properties
A thorough understanding of the physicochemical properties of 2,6-Dimethoxyisonicotinic acid is fundamental for its application in synthesis, formulation, and biological studies. The following table summarizes its key properties.
| Property | Value | Source(s) |
| CAS Registry Number | 6274-82-4 | [1][2][3][4] |
| Molecular Formula | C₈H₉NO₄ | |
| Molecular Weight | 183.16 g/mol | |
| IUPAC Name | 2,6-dimethoxypyridine-4-carboxylic acid | [1] |
| Synonyms | 2,6-Dimethoxy-4-pyridinecarboxylic acid, 2,6-Dimethoxyisonicotinic acid | |
| Boiling Point | 390.6°C at 760 mmHg | [1] |
| Density | 1.279 g/cm³ | [1] |
| Flash Point | 190°C | [1] |
| Refractive Index | 1.535 | [1] |
| Storage Temperature | 2-8°C under inert gas (Nitrogen or Argon) | [1] |
Spectroscopic and Computational Data
Further characterization of 2,6-Dimethoxyisonicotinic acid is achieved through various spectroscopic and computational methods.
| Parameter | Value/Description | Source(s) |
| Canonical SMILES | COC1=CC(=CC(=N1)OC)C(=O)O | [3] |
| InChI | InChI=1S/C8H9NO4/c1-12-6-3-5(8(10)11)4-7(9-6)13-2/h3-4H,1-2H3,(H,10,11) | [3] |
| Topological Polar Surface Area | 68.6 Ų | [3] |
| Hydrogen Bond Donor Count | 1 | [3] |
| Hydrogen Bond Acceptor Count | 5 | [3] |
| Rotatable Bond Count | 3 | [3] |
| XLogP3-AA (Predicted) | Not available | |
| Complexity | 173 | [3] |
Experimental Protocols for Physicochemical Property Determination
The following sections outline the standard experimental methodologies for determining the key physicochemical properties of a solid organic acid like 2,6-Dimethoxyisonicotinic acid.
Melting Point Determination
Principle: The melting point is a fundamental physical property used for identification and purity assessment. It is the temperature at which a substance transitions from a solid to a liquid phase. A sharp melting point range typically indicates a high degree of purity.
Experimental Workflow:
Caption: Workflow for Melting Point Determination.
Step-by-Step Protocol:
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Sample Preparation: A small amount of the crystalline 2,6-Dimethoxyisonicotinic acid is finely ground to a powder.
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Capillary Loading: The powdered sample is packed into a thin-walled capillary tube to a height of 2-3 mm.
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Measurement: The capillary tube is placed in a melting point apparatus. The sample is heated at a slow, controlled rate (e.g., 1-2 °C per minute) near the expected melting point.
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Observation: The temperature range is recorded from the point at which the first drop of liquid appears to the temperature at which the entire sample has melted.
Solubility Assessment
Principle: Solubility is the property of a solute to dissolve in a solvent to form a homogeneous solution. It is a critical parameter in drug development for formulation and bioavailability, and in synthesis for reaction and purification.
Experimental Workflow:
Caption: Workflow for Solubility Determination.
Step-by-Step Protocol:
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Solvent Selection: A range of solvents with varying polarities (e.g., water, methanol, ethanol, acetone, N,N-Dimethylformamide) are chosen.
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Equilibration: An excess amount of 2,6-Dimethoxyisonicotinic acid is added to a known volume of each solvent in a sealed vial. The vials are agitated (e.g., by shaking or stirring) at a constant temperature until equilibrium is reached (typically 24-48 hours).
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Phase Separation: The saturated solutions are filtered or centrifuged to remove any undissolved solid.
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Quantification: The concentration of the dissolved compound in the clear supernatant is determined using a suitable analytical technique, such as High-Performance Liquid Chromatography (HPLC) with UV detection or by gravimetric analysis after solvent evaporation.
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Calculation: The solubility is expressed in terms of mass per unit volume (e.g., mg/mL) or as a mole fraction.
pKa Determination
Principle: The pKa is the negative logarithm of the acid dissociation constant (Ka). It is a measure of the strength of an acid in solution. For a pharmaceutical compound, pKa influences its solubility, absorption, distribution, and excretion.
Experimental Workflow:
Caption: Workflow for pKa Determination by Potentiometric Titration.
Step-by-Step Protocol (Potentiometric Titration):
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Solution Preparation: A precise weight of 2,6-Dimethoxyisonicotinic acid is dissolved in a suitable solvent, typically water or a co-solvent system if aqueous solubility is low.
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Titration: The solution is titrated with a standardized solution of a strong base (e.g., NaOH) of known concentration.
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pH Monitoring: The pH of the solution is monitored continuously throughout the titration using a calibrated pH meter.
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Data Analysis: A titration curve (pH vs. volume of titrant added) is plotted. The pKa is the pH at which half of the acid has been neutralized (the half-equivalence point).
LogP Determination
Principle: The partition coefficient (LogP) is a measure of the lipophilicity of a compound. It is defined as the logarithm of the ratio of the concentrations of the unionized compound in the two phases of a mixture of two immiscible liquids (typically octan-1-ol and water) at equilibrium.
Experimental Workflow:
Caption: Workflow for LogP Determination (Shake-Flask Method).
Step-by-Step Protocol (Shake-Flask Method):
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Phase Preparation: Octan-1-ol and water are mutually saturated by shaking them together and allowing the phases to separate.
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Partitioning: A known amount of 2,6-Dimethoxyisonicotinic acid is dissolved in one of the phases. The two phases are then combined in a separatory funnel and shaken vigorously to allow for the compound to partition between the two immiscible layers until equilibrium is reached.
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Phase Separation: The octan-1-ol and aqueous layers are carefully separated.
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Quantification: The concentration of the compound in each phase is determined using a suitable analytical method, such as HPLC-UV.
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Calculation: The LogP is calculated using the formula: LogP = log ([Concentration in Octanol] / [Concentration in Water]).
Synthesis and Reactivity
2,6-Dimethoxyisonicotinic acid can be synthesized from precursors such as 2,6-dichloropyridine-4-carboxylic acid by reaction with a methoxide source. The carboxylic acid and methoxy groups are the primary sites of reactivity, allowing for a variety of chemical transformations to build more complex molecular architectures.
Applications in Research and Development
As a versatile intermediate, 2,6-Dimethoxyisonicotinic acid is utilized in several key areas:
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Pharmaceutical Industry: It is a key component in the synthesis of novel drug candidates, particularly those with potential anti-cancer and anti-inflammatory properties.[1]
-
Agrochemical Industry: It serves as a building block for the development of new pesticides and herbicides.[1]
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Medicinal Chemistry Research: Its structure provides a scaffold for the design and synthesis of new bioactive molecules with tailored therapeutic effects.[1]
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Drug Development: The compound is used to create new chemical entities with enhanced pharmacological profiles.[1]
Safety and Handling
While comprehensive hazard data is not available, standard laboratory safety precautions should be observed when handling 2,6-Dimethoxyisonicotinic acid. This includes the use of personal protective equipment such as gloves, safety glasses, and a lab coat. Handling should be performed in a well-ventilated area. For detailed safety information, refer to the supplier's Safety Data Sheet (SDS).
Conclusion
2,6-Dimethoxyisonicotinic acid is a valuable and versatile chemical intermediate with significant potential in the fields of drug discovery and agrochemical development. Its well-defined physicochemical properties, coupled with its synthetic accessibility, make it an attractive starting material for the creation of novel and functional molecules. Further research into its biological activities and applications is likely to continue to expand its importance in applied chemical sciences.
References
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LookChem. Cas 6274-82-4, 2,6-Dimethoxyisonicotinic acid. [Link]
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PubChem. 2,5-Dimethoxypyridine-4-boronic acid. [Link]
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In Silico Methods. Chemical databases/resources. [Link]
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Data.gov. Substance 865551: MLS000081606 - Dataset - Catalog. [Link]
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Database Commons. PubChem. [Link]
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PubChem. 2,5-Dimethylpyridine-4-carboxylic acid. [Link]
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Indian Academy of Sciences. Synthesis and characterization of poly(2,5-dimethoxyaniline) and poly(aniline-Co-2,5-dimethoxyaniline): The processable conducting polymers. [Link]
